4-(2,3-Dichlorophenyl)-2-methylphenol
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Overview
Description
4-(2,3-Dichlorophenyl)-2-methylphenol is an organic compound that belongs to the class of chlorophenols. Chlorophenols are derivatives of phenol containing chlorine atoms. This compound is characterized by the presence of two chlorine atoms attached to the benzene ring, specifically at the 2 and 3 positions, and a methyl group at the 2 position of the phenol ring. It is used as an intermediate in the synthesis of various chemical compounds and has applications in different fields such as chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dichlorophenyl)-2-methylphenol can be achieved through several methods. One common method involves the reaction of 2,3-dichlorophenol with a methylating agent under basic conditions. For example, 2,3-dichlorophenol can be reacted with methyl iodide in the presence of a base such as potassium carbonate to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dichlorophenyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to less chlorinated phenols or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
4-(2,3-Dichlorophenyl)-2-methylphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential use in developing new pharmaceuticals.
Industry: It is used in the production of pesticides, herbicides, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(2,3-Dichlorophenyl)-2-methylphenol involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or disrupt cellular processes by interacting with proteins and other biomolecules. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorophenol: A precursor in the synthesis of 4-(2,3-Dichlorophenyl)-2-methylphenol.
2,4-Dichlorophenol: Another chlorophenol with similar properties but different substitution pattern.
2,5-Dichlorophenol: Similar to 2,4-dichlorophenol but with chlorine atoms at different positions.
2,6-Dichlorophenol: Another isomer with chlorine atoms at the 2 and 6 positions.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 2 position of the phenol ring differentiates it from other dichlorophenols and contributes to its specific reactivity and applications .
Properties
IUPAC Name |
4-(2,3-dichlorophenyl)-2-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c1-8-7-9(5-6-12(8)16)10-3-2-4-11(14)13(10)15/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCRJKNTEQQNIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C(=CC=C2)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683950 |
Source
|
Record name | 2',3'-Dichloro-3-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20683950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261996-05-7 |
Source
|
Record name | 2',3'-Dichloro-3-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20683950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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